3-Biphenylacetic acid, 5-amino-4'-methoxy-
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Overview
Description
3-Biphenylacetic acid, 5-amino-4’-methoxy- is a chemical compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 5-amino-4’-methoxy- can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 3-Biphenylacetic acid, 5-amino-4’-methoxy- may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Biphenylacetic acid, 5-amino-4’-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-Biphenylacetic acid, 5-amino-4’-methoxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Biphenylacetic acid, 5-amino-4’-methoxy- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Biphenylacetic acid: Lacks the amino and methoxy groups, making it less versatile in certain applications.
4’-Methoxy-biphenylacetic acid: Contains only the methoxy group, which may limit its reactivity compared to 3-Biphenylacetic acid, 5-amino-4’-methoxy-.
5-Amino-biphenylacetic acid: Contains only the amino group, which may affect its solubility and reactivity.
Properties
CAS No. |
75852-47-0 |
---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-[3-amino-5-(4-methoxyphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H15NO3/c1-19-14-4-2-11(3-5-14)12-6-10(8-15(17)18)7-13(16)9-12/h2-7,9H,8,16H2,1H3,(H,17,18) |
InChI Key |
LBCNEMKATYAVOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)N |
Origin of Product |
United States |
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